molecular formula C16H22ClN5O2 B10823331 Alizapride-13C-d3 (hydrochloride)

Alizapride-13C-d3 (hydrochloride)

Cat. No.: B10823331
M. Wt: 355.84 g/mol
InChI Key: BRECEDGYMYXGNF-CMOUKOEPSA-N
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Description

Alizapride-13C-d3 (hydrochloride) is a deuterium-labeled version of Alizapride (hydrochloride). Alizapride is a dopamine receptor antagonist with prokinetic and antiemetic effects. It is primarily used in the treatment of nausea and vomiting, including postoperative nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Alizapride-13C-d3 (hydrochloride) are not explicitly detailed in the available literature. Typically, the production of isotopically labeled compounds involves specialized facilities equipped to handle and incorporate stable isotopes into the target molecules. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Alizapride-13C-d3 (hydrochloride) undergoes various chemical reactions similar to its non-labeled counterpart, Alizapride. These reactions include:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce reduced derivatives of Alizapride .

Scientific Research Applications

Alizapride-13C-d3 (hydrochloride) is primarily used as an internal standard for the quantification of Alizapride in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise quantification and tracking of Alizapride in biological and chemical research .

In addition to its use as an internal standard, Alizapride-13C-d3 (hydrochloride) is employed in pharmacokinetic and metabolic studies to investigate the behavior of Alizapride in the body. The incorporation of stable isotopes helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles .

Mechanism of Action

The mechanism of action of Alizapride-13C-d3 (hydrochloride) is similar to that of Alizapride. Alizapride exerts its antiemetic effects by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli . The molecular targets and pathways involved include the dopamine D2 receptors, which play a crucial role in the regulation of emesis .

Comparison with Similar Compounds

Alizapride-13C-d3 (hydrochloride) is structurally related to other dopamine receptor antagonists, such as metoclopramide and other benzamides. Compared to these compounds, Alizapride-13C-d3 (hydrochloride) offers the advantage of isotopic labeling, which enhances its utility in analytical and pharmacokinetic studies .

Similar Compounds

Properties

Molecular Formula

C16H22ClN5O2

Molecular Weight

355.84 g/mol

IUPAC Name

N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-6-(trideuterio(113C)methoxy)-2H-benzotriazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H/i2+1D3;

InChI Key

BRECEDGYMYXGNF-CMOUKOEPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Origin of Product

United States

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